molecular formula C20H26FN3O4S B2944706 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1049467-64-2

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2944706
CAS No.: 1049467-64-2
M. Wt: 423.5
InChI Key: DRYHYMBLCUNILQ-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide features a piperazine core substituted with a 2-fluorophenyl group at the 4-position. The ethyl linker connects the piperazine to a 3,4-dimethoxybenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O4S/c1-27-19-8-7-16(15-20(19)28-2)29(25,26)22-9-10-23-11-13-24(14-12-23)18-6-4-3-5-17(18)21/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHYMBLCUNILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring The initial step may include the reaction of 2-fluorophenyl with piperazine to form the piperazine derivative

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes. These processes would be optimized for efficiency and yield, using advanced chemical engineering techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of reduced derivatives, such as amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound may be used in biological studies to understand the interaction of sulfonamide derivatives with various biological targets.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Piperazine Derivatives with Aryl Substitutions

Compounds from highlight piperazine-based structures with diverse aryl substituents, though their scaffolds differ significantly from the target compound:

Compound ID () Key Substituents on Piperazine-Linked Moiety Molecular Weight (ESI-MS [M+H]⁺) Yield (%)
10l 2-Fluorophenyl (urea-thiazole hybrid) 498.2 93.4
10m 3,5-Di(trifluoromethyl)phenyl (urea-thiazole) 616.2 95.0
10n 3,4-Dimethylphenyl (urea-thiazole) 508.3 88.8
10o 3-Chloro-4-(trifluoromethyl)phenyl (urea-thiazole) 582.1 88.4

Key Observations :

  • The target compound’s 2-fluorophenyl group on piperazine contrasts with 10l ’s 2-fluorophenyl in a urea-thiazole side chain. This positional difference may alter receptor binding profiles.
  • Bulky substituents (e.g., trifluoromethyl in 10m ) increase molecular weight and lipophilicity compared to the target’s methoxy groups, which could enhance membrane permeability but reduce aqueous solubility .

Benzenesulfonamide/Amide Derivatives

and include sulfonamide/amide compounds with varied aromatic substitutions:

Compound (Evidence Source) Core Structure Molecular Weight (Mass [M+H]⁺) Melting Point (°C)
Example 53 () 2-Fluoro-N-isopropylbenzamide 589.1 Not reported
N-(2,4-difluorophenyl)-... () Diflufenican (pyridinecarboxamide) Not provided Pesticide use

Key Observations :

  • The target’s 3,4-dimethoxybenzenesulfonamide differs from Example 53’s 2-fluoro-N-isopropylbenzamide.
  • Pesticides like diflufenican () prioritize halogenated aromatic systems for stability and bioactivity, whereas the target’s dimethoxy groups may favor medicinal applications .

Fluorinated Aromatic Systems

Fluorine substitution patterns critically influence physicochemical properties:

Compound (Evidence Source) Fluorine Position Impact on Properties
Target Compound 2-Fluorophenyl (piperazine) Moderate lipophilicity; potential for π-π interactions
10l () 2-Fluorophenyl (urea) Similar fluorine position but distinct scaffold
Example 53 () 3-Fluorophenyl (chromenone) Altered steric and electronic effects vs. 2-fluorophenyl

Key Observations :

  • The 2-fluorophenyl group in the target compound may confer selectivity for receptors sensitive to ortho-substituted aromatics, unlike meta- or para-fluorinated analogs .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluorophenyl group and is linked to a 3,4-dimethoxybenzenesulfonamide moiety. Its molecular structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃FN₂O₃S
  • Molecular Weight: 358.46 g/mol

The primary biological activity of this compound involves its interaction with various biological targets:

  • Equilibrative Nucleoside Transporters (ENTs): The compound acts as an inhibitor of ENTs, which are crucial for nucleoside transport across cell membranes, thereby affecting nucleotide synthesis pathways.
  • Tyrosinase Inhibition: Studies indicate that derivatives of piperazine compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Antimelanogenic Effects

Recent research has shown that compounds similar to this compound exhibit significant antimelanogenic effects without cytotoxicity. For instance, a related compound demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, indicating strong inhibitory activity compared to the reference compound kojic acid (IC50 = 17.76 μM) .

Inhibition Studies

Kinetic studies have been conducted to evaluate the inhibitory effects of this class of compounds on diphenolase activity:

CompoundIC50 (μM)Mode of Inhibition
This compoundTBDCompetitive
Reference (Kojic Acid)17.76Competitive

These studies reveal that the compound acts as a competitive inhibitor, which is crucial for understanding its potential therapeutic applications .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are essential for assessing its suitability for clinical use. Preliminary studies suggest:

  • Absorption: Rapid absorption post-administration.
  • Distribution: High tissue permeability due to lipophilicity.
  • Metabolism: Primarily hepatic metabolism with potential for active metabolites.
  • Excretion: Renal excretion as unchanged drug and metabolites.

Safety assessments indicate low toxicity levels in vitro, although further in vivo studies are necessary to establish comprehensive safety profiles.

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